molecular formula C16H14Cl4N2O2S B12807424 Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- CAS No. 197166-39-5

Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)-

Cat. No.: B12807424
CAS No.: 197166-39-5
M. Wt: 440.2 g/mol
InChI Key: VAQACFCOJXBJFH-UHFFFAOYSA-N
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Description

Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of two dichlorophenyl groups attached to a piperazine ring, along with a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- typically involves the reaction of piperazine with 3,4-dichlorophenyl and 2,5-dichlorophenyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic effects, including its role as an antiparasitic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the dichlorophenyl groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(4-chlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)-
  • Piperazine, 1-(3,4-dichlorophenyl)-4-((4-chlorophenyl)sulfonyl)-
  • Piperazine, 1-(3,4-dichlorophenyl)-4-((2,4-dichlorophenyl)sulfonyl)-

Uniqueness

Piperazine, 1-(3,4-dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)- is unique due to the specific positioning of the dichlorophenyl groups and the sulfonyl group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

197166-39-5

Molecular Formula

C16H14Cl4N2O2S

Molecular Weight

440.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H14Cl4N2O2S/c17-11-1-3-14(19)16(9-11)25(23,24)22-7-5-21(6-8-22)12-2-4-13(18)15(20)10-12/h1-4,9-10H,5-8H2

InChI Key

VAQACFCOJXBJFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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